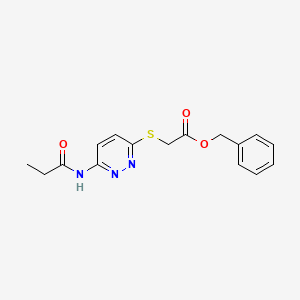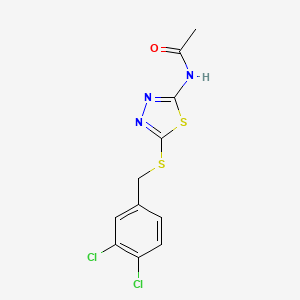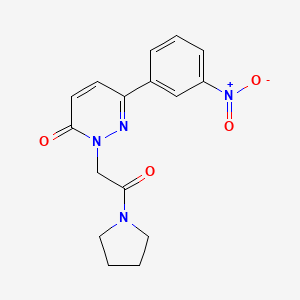
6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form ethyl 3-nitrophenylacetoacetate. This intermediate is then reacted with pyrrolidine and ammonium acetate to form 2-(2-oxo-2-pyrrolidin-1-ylethyl)-3-nitrophenylacetoacetate. Finally, this compound is cyclized with hydrazine hydrate to form the target compound.
Starting Materials
3-nitrobenzaldehyde, ethyl acetoacetate, pyrrolidine, ammonium acetate, hydrazine hydrate
Reaction
Step 1: Reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 3-nitrophenylacetoacetate., Step 2: Reaction of ethyl 3-nitrophenylacetoacetate with pyrrolidine and ammonium acetate in ethanol to form 2-(2-oxo-2-pyrrolidin-1-ylethyl)-3-nitrophenylacetoacetate., Step 3: Cyclization of 2-(2-oxo-2-pyrrolidin-1-ylethyl)-3-nitrophenylacetoacetate with hydrazine hydrate in ethanol to form 6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one.
Mecanismo De Acción
The mechanism of action of 6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cell proliferation, inflammation, and apoptosis. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It also exhibits potent anti-inflammatory effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is its broad spectrum of biological activities. It exhibits potent antimicrobial, antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for drug development. However, its low solubility and poor bioavailability pose significant challenges for its use in vivo. The compound also exhibits cytotoxicity at high concentrations, limiting its use in cell-based assays.
Direcciones Futuras
There are several future directions for the research on 6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one. One of the potential applications is in the development of novel antimicrobial agents. The compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the treatment of infectious diseases. Another potential application is in the development of novel anticancer agents. The compound exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for the treatment of cancer. Further research is needed to elucidate the mechanism of action and optimize the pharmacological properties of this compound.
Aplicaciones Científicas De Investigación
6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
6-(3-nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c21-15-7-6-14(12-4-3-5-13(10-12)20(23)24)17-19(15)11-16(22)18-8-1-2-9-18/h3-7,10H,1-2,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBSVPWXAAXEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

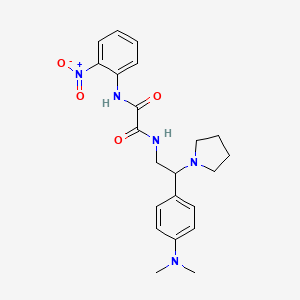
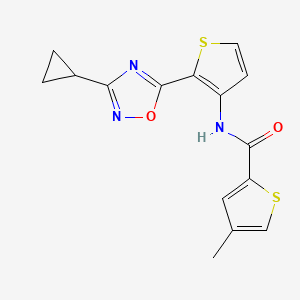
![2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2783875.png)
![5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2783876.png)
![Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride](/img/structure/B2783879.png)
![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783880.png)
![3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783881.png)
![N-{[2-(cyclopentyloxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2783882.png)
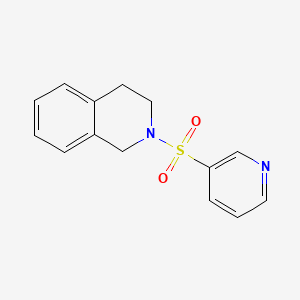
![Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2783884.png)
![Methyl 4-(6,7-dimethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2783885.png)
![1-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2783889.png)
